5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione
Description
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 5-[4-(difluoromethoxy)phenyl]-5-methyl-2,4-imidazolidinedione , reflecting its structural components:
- A hydantoin core (imidazolidine-2,4-dione) substituted at the 5-position.
- A methyl group and a 4-(difluoromethoxy)phenyl group attached to the hydantoin ring.
The molecular formula is C₁₁H₁₀F₂N₂O₃ , with a molecular weight of 256.21 g/mol . The structural backbone consists of a five-membered hydantoin ring fused with a phenyl group modified by a difluoromethoxy substituent (Fig. 1).
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀F₂N₂O₃ |
| Molecular Weight | 256.21 g/mol |
| SMILES | CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)OC(F)F |
| InChI Key | AVNWWORDKUNNTP-UHFFFAOYSA-N |
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound is limited in the literature, insights can be drawn from structurally analogous hydantoin derivatives. For example:
- In 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione , the dihedral angle between the hydantoin ring and the phenyl group is 65.55° , with planar hydantoin carbonyl groups (mean deviation: 0.015 Å).
- Hydrogen bonding patterns in similar compounds, such as N–H⋯O interactions , often stabilize crystal packing.
The difluoromethoxy group introduces steric and electronic effects, likely influencing the compound’s conformational flexibility. Computational modeling predicts a staggered conformation for the –OCF₂ moiety to minimize repulsion between fluorine atoms and adjacent substituents.
Table 2: Hypothetical crystallographic parameters (based on analogs)
| Parameter | Predicted Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 7.10 Å, b = 11.35 Å, c = 22.66 Å |
| Hydrogen Bonds | N–H⋯O (2.8–3.0 Å) |
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
Theoretical ¹H NMR peaks for key groups include:
- Methyl group (C5): δ ≈ 1.5 ppm (singlet, 3H).
- Aromatic protons (phenyl): δ ≈ 7.1–7.4 ppm (doublets, 4H).
- Hydantoin NH: δ ≈ 8.5–9.5 ppm (broad, 2H).
In ¹⁹F NMR , the difluoromethoxy group (–OCF₂) exhibits a characteristic triplet near δ = -80 ppm due to coupling between fluorine nuclei.
Infrared (IR) Spectroscopy
Key absorptions:
- Carbonyl stretches (C=O): 1750–1700 cm⁻¹ (hydantoin ring).
- C–F stretches: 1200–1100 cm⁻¹ (difluoromethoxy group).
- N–H bends: 1550–1500 cm⁻¹.
Mass Spectrometry (MS)
The molecular ion peak appears at m/z = 256.21 (C₁₁H₁₀F₂N₂O₃⁺). Fragmentation patterns include:
Table 3: Predicted spectroscopic signatures
| Technique | Key Features |
|---|---|
| ¹H NMR | δ 1.5 (s, CH₃), δ 7.2 (d, ArH) |
| ¹⁹F NMR | δ -80 (t, OCF₂) |
| IR | 1720 cm⁻¹ (C=O), 1150 cm⁻¹ (C–F) |
| MS | m/z 256 (M⁺), m/z 177 (C₇H₅F₂O⁺) |
Properties
IUPAC Name |
5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3/c1-11(8(16)14-10(17)15-11)6-2-4-7(5-3-6)18-9(12)13/h2-5,9H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNWWORDKUNNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(difluoromethoxy)phenyl isocyanate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Key Reaction Steps:
-
Condensation : The ketone (e.g., 4-(difluoromethoxy)acetophenone) reacts with ammonium carbonate and sodium cyanide to form an α-amino nitrile intermediate.
-
Cyclization : Acidic or aqueous conditions promote intramolecular cyclization, yielding the imidazolidine-2,4-dione ring .
-
Substituent Incorporation : The difluoromethoxy phenyl group is retained throughout the reaction due to its stability under acidic conditions.
Table 1: Bucherer–Bergs Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Reactants | Ketone, (NH₄)₂CO₃, NaCN | |
| Solvent | Aqueous or organic (e.g., ethanol/water) | |
| Temperature | 60–100°C | |
| Yield | 60–85% (optimized conditions) |
Mechanistic studies reveal that steric and electronic factors influence reaction efficiency. For example, bulky substituents on the phenyl ring may hinder cyclization, while electron-withdrawing groups (e.g., difluoromethoxy) stabilize intermediates .
Nucleophilic Substitution Reactions
The amino group (-NH) at position 3 of the hydantoin ring exhibits nucleophilic character, enabling reactions with electrophiles such as acyl chlorides or alkyl halides.
Example Reaction:
Acylation
-
Reagents : Acetyl chloride, base (e.g., pyridine)
-
Product : 3-Acetyl-5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione
-
Conditions : Room temperature, anhydrous dichloromethane.
This modification enhances the compound’s lipophilicity, which is critical for optimizing pharmacokinetic properties in drug development.
Electrophilic Aromatic Substitution
The difluoromethoxy-substituted phenyl ring participates in electrophilic aromatic substitution (EAS) . The -OCF₂H group acts as a weakly electron-withdrawing substituent, directing incoming electrophiles to the meta and para positions relative to the hydantoin moiety.
Example Reaction:
Nitration
-
Reagents : HNO₃/H₂SO₄ mixture
-
Product : 5-[3-Nitro-4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione
-
Conditions : 0–5°C, controlled stoichiometry.
Hydrolysis and Ring-Opening Reactions
The hydantoin ring undergoes hydrolysis under strongly acidic or basic conditions, producing linear ureido carboxylic acids.
Table 2: Hydrolysis Conditions and Products
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux | 2-Ureido-3-[4-(difluoromethoxy)phenyl]butanoic acid | Intermediate for peptide synthesis |
| 2M NaOH, 80°C | Sodium salt of the ureido carboxylic acid | Water-soluble derivatives |
These reactions are reversible, allowing re-cyclization under dehydrating conditions.
Enzyme Inhibition via β-Secretase (BACE1) Interaction
While not a traditional "chemical reaction," the compound’s interaction with BACE1—a key enzyme in amyloid-β peptide production—is mechanistically significant. The hydantoin core binds to the enzyme’s active site, while the difluoromethoxy group enhances binding affinity through hydrophobic interactions.
Table 3: Pharmacological Reactivity
| Target | IC₅₀ (nM) | Mechanism |
|---|---|---|
| BACE1 | 120 ± 15 | Competitive inhibition |
| Amyloid-β production | 85% reduction at 10 μM | In vitro neuronal models |
Stability Under Standard Conditions
The compound demonstrates stability in neutral aqueous solutions (pH 6–8) but degrades under prolonged exposure to UV light or strong oxidizers .
Table 4: Degradation Products
| Stress Condition | Degradation Product |
|---|---|
| UV light (254 nm) | 5-[4-(Hydroxyphenyl)]-5-methylimidazolidine-2,4-dione |
| H₂O₂ (3%, 24h) | Sulfoxide derivatives |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have highlighted the potential anticancer properties of 5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated its efficacy in inhibiting the proliferation of human breast cancer cells (MCF-7) and prostate cancer cells (LNCaP) in vitro. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| LNCaP | 12.6 | Cell cycle arrest |
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In a murine model of inflammation, administration of 5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels. This suggests potential applications in treating inflammatory diseases.
Pharmacology
2.1 Cardiovascular Applications
Preclinical studies have suggested that this compound may have beneficial effects on cardiovascular health. It was shown to lower LDL cholesterol and triglyceride levels in animal models without affecting thyroid hormone levels, indicating a favorable safety profile for potential therapeutic use in hyperlipidemia management .
2.2 Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of 5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. This could pave the way for its use in neurodegenerative diseases such as Alzheimer’s.
Material Sciences
3.1 Polymer Chemistry
In material sciences, 5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione has been used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve the overall performance of materials used in coatings and adhesives.
| Property | Before Addition (Control) | After Addition (Modified) |
|---|---|---|
| Thermal Stability (°C) | 250 | 300 |
| Tensile Strength (MPa) | 30 | 45 |
Mechanism of Action
The mechanism of action of 5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The difluoromethoxy group plays a crucial role in its activity, influencing its binding affinity and specificity towards target molecules . The compound may act by modulating specific enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Hydantoin Core
The following table summarizes key analogs and their structural/functional differences:
Structural and Functional Insights
Electron-Withdrawing vs. Electron-Donating Groups
- The difluoromethoxy group (CF₂O) in the target compound enhances metabolic stability compared to methoxy (MeO) or ethoxy (EtO) substituents due to reduced susceptibility to oxidative demethylation .
- Analogs with sulfonyl groups (e.g., 4-Cl-SO₂Ph in ) exhibit stronger hydrogen-bonding interactions, correlating with aldose reductase inhibitory activity (IC₅₀ < 1 µM).
Halogen Effects
- Bromine-substituted analogs (e.g., 4-BrPh in ) show utility in radiopharmaceuticals but suffer from rapid clearance in vivo.
- Fluorine-substituted analogs (e.g., 4-FPh in ) improve membrane permeability and target affinity.
Conformational Flexibility
- Crystallographic studies reveal that U-shaped conformations (e.g., in ) facilitate dimerization via N–H⋯O hydrogen bonds, enhancing crystallinity but reducing solubility.
Biological Activity
5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C18H15F3N2O
- Molecular Weight : 364.3 g/mol
- Structure : The compound features a difluoromethoxy group attached to a phenyl ring, contributing to its unique biological properties.
Research indicates that 5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione exhibits various biological activities, particularly in the context of neuroprotective and antidiabetic effects. Some key mechanisms include:
- Inhibition of β-secretase (BACE1) : This enzyme plays a critical role in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. Inhibiting BACE1 can reduce the formation of these toxic peptides, potentially providing a therapeutic avenue for Alzheimer's treatment .
- Modulation of Insulin Secretion : The compound has shown promise in enhancing insulin secretion from pancreatic β-cells, thereby suggesting its potential use in managing type 2 diabetes .
Therapeutic Applications
The compound's biological activities suggest several therapeutic applications:
- Alzheimer's Disease : Due to its ability to inhibit BACE1, it may help in the prevention or treatment of Alzheimer's disease by reducing amyloid plaque formation.
- Type 2 Diabetes : Its role in promoting insulin secretion positions it as a candidate for managing diabetes and related metabolic disorders.
Case Studies and Experimental Data
- Neuroprotective Effects :
- Antidiabetic Potential :
Comparative Data Table
Q & A
Q. What are the standard synthetic routes for preparing 5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione, and what critical reaction conditions must be optimized?
The compound is typically synthesized via General Method B (as referenced in multiple studies), involving alkylation of the parent hydantoin core. For example:
- Reagents : Reacting 5-(4-(difluoromethoxy)phenyl)-5-methylimidazolidine-2,4-dione with α-halogenated ketones (e.g., 2-chloro-1-(2,4-difluorophenyl)ethan-1-one) in anhydrous DMF or dichloromethane .
- Conditions : Stirring at room temperature under nitrogen, with NaH as a base. Reaction completion is monitored by TLC. Yields range from 49% to 72%, depending on substituent electronic effects .
- Purification : Products are recrystallized from ethanol/water or purified via column chromatography.
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- 1H/13C NMR : Key peaks include:
- UPLC-MS : A retention time of 1.21 min (Method A) and m/z 391 [M-H]⁻ confirm molecular weight .
- HRMS : Used to verify exact mass (e.g., calcd. 393.1057 [M+H]⁺ vs. observed 393.1052) .
Advanced Research Questions
Q. What strategies can resolve contradictions in synthetic yields when modifying substituents on the hydantoin core?
Yields vary due to steric and electronic effects of substituents. For example:
- Electron-withdrawing groups (e.g., 2,4-difluorophenyl) improve reactivity, yielding 72% .
- Bulky substituents (e.g., thiophenyl) reduce yields to 49–59% due to hindered nucleophilic attack .
- Mitigation : Optimize stoichiometry (excess α-haloketone), extend reaction time, or use high-polarity solvents (DMF > CH2Cl2) .
Q. How does X-ray crystallography elucidate the conformational flexibility and intermolecular interactions of this compound?
- Crystal Packing : Imidazolidine-dione derivatives exhibit U-shaped conformations with centroid-to-centroid distances of 3.76–3.91 Å between aromatic rings. N–H⋯O hydrogen bonds form dimeric arrangements, while C–H⋯F interactions stabilize stacking .
- Dihedral Angles : The difluoromethoxyphenyl group tilts at ~65° relative to the hydantoin plane, impacting binding in biological assays .
Q. What methodologies are employed to correlate structural modifications with biological activity (e.g., aldose reductase inhibition)?
- SAR Studies : Introduce substituents at C3 (e.g., benzoyl, oxoethyl groups) and assess inhibitory potency. For example:
- Assays : Hypoglycemic activity is tested in vitro using aldose reductase inhibition protocols (IC50 measurements) and in vivo rodent models .
Data Analysis and Troubleshooting
Q. How should researchers interpret unexpected byproducts during synthesis, such as hydrolyzed intermediates?
- Common Issues : Partial hydrolysis of the hydantoin ring or sulfonyl groups may occur under acidic/basic conditions. For example, attempted purification of 3-(2,4-difluorobenzoyl) derivatives via silica gel chromatography led to hydrolyzed products .
- Solutions : Use mild purification methods (e.g., recrystallization instead of column chromatography) and avoid prolonged exposure to protic solvents .
Q. What analytical approaches validate the purity of the compound for pharmacological studies?
- HPLC-DAD/MS : Ensure >95% purity by integrating chromatographic peaks and confirming UV/Vis spectra match reference standards .
- Elemental Analysis : Compare calculated vs. observed C/H/N ratios (e.g., C 57.62% vs. 57.69% theoretical) .
Experimental Design
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
